((双((1,1-二甲基乙氧羰基)氨基)氧基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

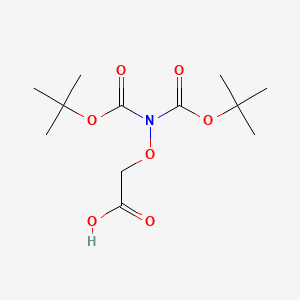

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid is an organic compound with the molecular formula C12H21NO7 . It is also known by its IUPAC name 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid .

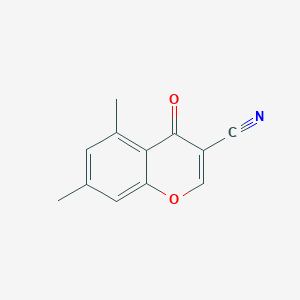

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formulaC12H21NO7 . The compound includes a carboxylic acid group, two tert-butoxycarbonyl (Boc) protected amino groups, and an ether linkage . Physical And Chemical Properties Analysis

The compound is a white powder . It has a predicted boiling point of 360.0±44.0 °C and a predicted density of 1.204±0.06 g/cm3 . It is slightly soluble in water .科学研究应用

Bis-Boc-Amino-Oxyacetic Acid, also known as 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic Acid, Bis-Boc-Aoa, or ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid, is a reagent that can be used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups .

Peptide Synthesis

Bis-Boc-Amino-Oxyacetic Acid is used in peptide synthesis . Hydroxylamine-labeled peptides prepared using this reagent can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation . This bis-protected derivative eliminates oligomer formation which can occur with mono-protected hydroxylamine reagents as a result of double acylation .

Protein Engineering

In the field of protein engineering, Bis-Boc-Amino-Oxyacetic Acid can be used to modify proteins by introducing a hydroxylamine functionality to N-terminal or side-chain amino groups .

Chemical Synthesis

Bis-Boc-Amino-Oxyacetic Acid is used in chemical synthesis for the protection of amino functions . It’s one of the most commonly used protective groups for amines .

Biochemistry

In biochemistry, this reagent is used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . Hydroxylamine-labeled peptides prepared in this manner can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation .

Molecular Biology

In molecular biology, Bis-Boc-Amino-Oxyacetic Acid is used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . Hydroxylamine-labeled peptides prepared in this manner can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation .

安全和危害

属性

IUPAC Name |

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAKWBDTOCTFOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373172 |

Source

|

| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid | |

CAS RN |

293302-31-5 |

Source

|

| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。